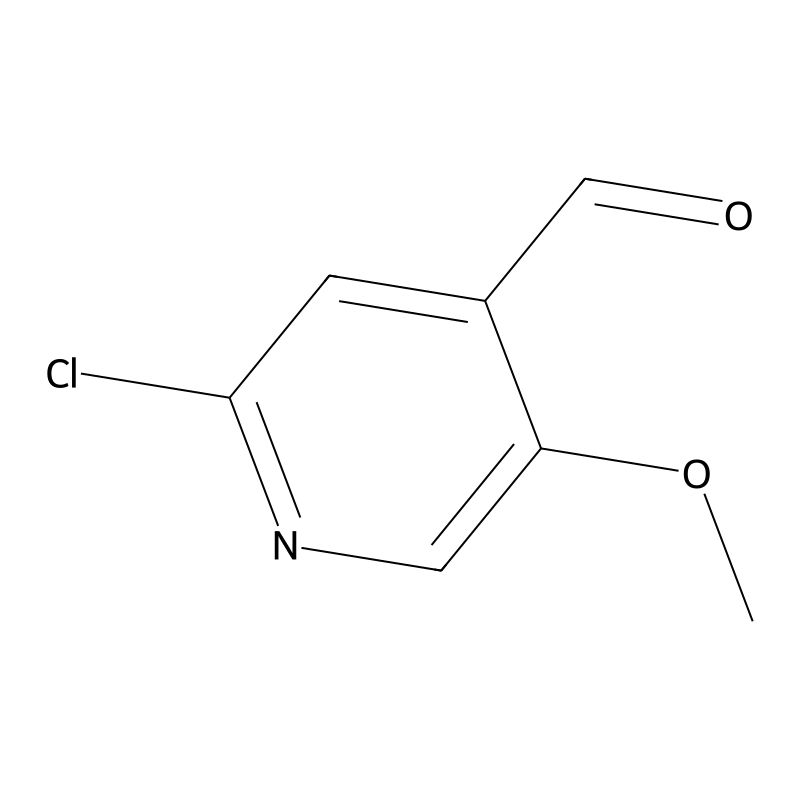

2-Chloro-5-methoxyisonicotinaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-5-methoxyisonicotinaldehyde is a heterocyclic organic compound characterized by a pyridine ring with a chlorine atom and a methoxy group attached to it. Its chemical structure can be represented as CHClNO. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique functional groups.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The chlorine atom on the pyridine ring makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the compound.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 2-Chloro-5-methoxyisonicotinaldehyde can be achieved through several methods:

- Halogenation of Isonicotinaldehyde: Starting from isonicotinaldehyde, chlorination can be performed using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the 2-position.

- Methoxylation: The introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide in the presence of a base such as potassium carbonate.

- Vilsmeier-Haack Reaction: This method involves the reaction of isonicotinic acid with phosphorus oxychloride and dimethylformamide to yield the corresponding aldehyde, which can then be chlorinated.

2-Chloro-5-methoxyisonicotinaldehyde has potential applications in:

- Pharmaceutical Development: As a precursor for synthesizing various biologically active compounds, particularly those targeting microbial infections.

- Chemical Research: Used as an intermediate in organic synthesis for developing new materials or compounds with specific properties.

Interaction studies involving 2-Chloro-5-methoxyisonicotinaldehyde may focus on its reactivity with biological macromolecules such as proteins or nucleic acids. The ability of this compound to interact with enzymes or receptors could provide insights into its potential therapeutic effects or toxicity.

Several compounds share structural similarities with 2-Chloro-5-methoxyisonicotinaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloroisonicotinaldehyde | Contains a chlorine atom and an aldehyde group | Known for its antibacterial properties |

| 5-Methoxyisonicotinaldehyde | Contains a methoxy group but lacks chlorine | Exhibits different biological activities compared to chloro derivatives |

| 2-Methylisonicotinaldehyde | Methyl group instead of methoxy | Often used in drug synthesis, varying biological activity |

| 3-Chloro-4-methoxy-pyridine | Chlorine at a different position | Different reactivity patterns due to substitution pattern |

These comparisons illustrate how variations in substituents and positions on the pyridine ring can significantly influence the chemical behavior and biological activity of these compounds.